

Aphthitalite: A Comprehensive Technical Guide on the Natural Occurrence of Potassium Sodium Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Aphthitalite, a double salt of potassium and sodium sulfate with the ideal formula $K_3Na(SO_4)_2$, is a mineral of significant interest due to its occurrence in diverse geological and biological environments. This technical guide provides an in-depth overview of the natural occurrence of aphthitalite, its physicochemical properties, and the analytical methodologies employed for its characterization. Quantitative data from various localities are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of aphthitalite are outlined, and its formation pathways are illustrated. This document serves as a comprehensive resource for researchers in mineralogy, geochemistry, and materials science.

Introduction

Aphthitalite, also historically known as glaserite, is a trigonal sulfate mineral.^[1] Its name originates from the Greek words *aphthitos* (unalterable) and *hals* (salt), alluding to its stability in air.^[1] The mineral is found in a variety of settings, most notably as a sublimate in volcanic fumaroles, as a constituent in evaporite deposits, and in some guano deposits.^{[2][3]} The variability in the potassium-to-sodium ratio in its crystal structure allows for a range of compositions, making the study of its natural occurrences crucial for understanding the geochemical conditions of its formation.^[4]

Natural Occurrence and Geological Environments

Aphthitalite's formation is indicative of specific geochemical conditions characterized by the availability of potassium, sodium, and sulfate ions, typically at elevated temperatures or in evaporitic settings.

2.1. Volcanic Fumaroles:

Aphthitalite is commonly found as an incrustation around volcanic fumaroles, where it precipitates directly from hot volcanic gases.^{[1][2]} Experimental studies have shown that it can deposit from volcanic gases under high oxygen fugacity conditions as they cool from approximately 800°C down to 400°C.^[1] In this environment, it is often associated with other sulfate and halide minerals.

2.2. Evaporite Deposits:

In non-volcanic settings, aphthitalite occurs in oceanic and lacustrine salt deposits.^{[1][5]} Its formation in these environments is a result of the evaporation of brines rich in potassium, sodium, and sulfate. It is a key mineral in understanding the depositional history and geochemical evolution of these evaporite basins.

2.3. Guano Deposits:

An interesting and less common occurrence of aphthitalite is in guano deposits, where it can be found alongside other phosphate and sulfate minerals.^[2] In some instances, ammonium can substitute for potassium, forming an ammonium-bearing variety of aphthitalite.^[1]

2.4. Associated Minerals:

The minerals found in association with aphthitalite vary depending on the geological setting^[2]
^[6]:

- Fumaroles: Thenardite, jarosite, sylvite, and hematite.
- Evaporites: Blödite, syngenite, mirabilite, picromerite, borax, and halite.
- Guano Deposits: Syngenite, whitlockite, monetite, niter, and gypsum.

Physicochemical Properties

Aphthitalite possesses a distinct set of physical and optical properties that are crucial for its identification and characterization.

Table 1: Physical Properties of Aphthitalite

Property	Value	Reference
Crystal System	Trigonal	[1]
Space Group	P3m1	[1]
Mohs Hardness	3	[1]
Density	2.656 - 2.71 g/cm ³ (measured)	[1]
Cleavage	Fair on {1010}, Poor on {0001}	[1]
Fracture	Irregular/Uneven, Conchoidal	[1]
Luster	Vitreous, Resinous	[1]
Color	Colorless, white, grey, bluish, greenish, reddish	[1]
Streak	White	[1]

Table 2: Optical Properties of Aphthitalite

Property	Value	Reference
Optical Class	Uniaxial (+)	[7]
Refractive Indices	$n\omega = 1.487 - 1.491$, $n\epsilon = 1.492 - 1.499$	[4]
Birefringence	$\delta = 0.005 - 0.008$	[4]

Table 3: Crystallographic Data of Aphthitalite

Parameter	Value	Reference
a	5.677 Å	[1]
c	7.3331 Å	[1]
a:c ratio	1 : 1.292	[1]
Unit Cell Volume	204.67 Å ³	[1]

Chemical Composition

The chemical composition of aphthitalite can vary, primarily in the ratio of potassium to sodium. This variability is a reflection of the geochemical environment in which it formed. The general chemical formula is (K,Na)₃Na(SO₄)₂. [2]

Table 4: Chemical Composition of Aphthitalite from Various Localities (wt%)

Oxide	Kilauea, USA	Searle's Lake, USA	Douglas hall, Germany	Etna, Italy	Vesuvius, Italy	Eddy Co., New Mexico, USA
K ₂ SO ₄	43.88	72.37	66.5	38.3	70.39	-
Na ₂ SO ₄	52.12	18.38	22.0	58.9	26.91	-
K ₂ O	23.72	-	-	-	-	41.87
Na ₂ O	22.76	-	-	-	-	10.67
SO ₃	51.50	-	-	-	-	47.46
Reference	[4]	[4]	[4]	[4]	[4]	[7]

Experimental Protocols

The characterization of aphthitalite involves a suite of analytical techniques to determine its crystallographic, chemical, and physical properties. The following are generalized protocols for key experimental methods.

5.1. Powder X-ray Diffraction (XRD)

- Objective: To identify the crystalline phases and determine the unit cell parameters of aphthitalite.
- Methodology:
 - Sample Preparation: A representative sample of the mineral is finely ground to a powder (typically $<10\text{ }\mu\text{m}$) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
 - Instrumentation: A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406\text{ \AA}$) is typically used.
 - Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.
 - Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ) and intensities. These are compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database for aphthitalite. Rietveld refinement can be employed for precise unit cell parameter determination and quantitative phase analysis.

5.2. Electron Probe Microanalysis (EPMA)

- Objective: To determine the quantitative elemental composition of the aphthitalite sample.
- Methodology:
 - Sample Preparation: A polished thin section or a grain mount of the mineral is prepared. The surface must be flat and highly polished to minimize scattering effects. The sample is then coated with a thin layer of carbon to ensure electrical conductivity.
 - Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.

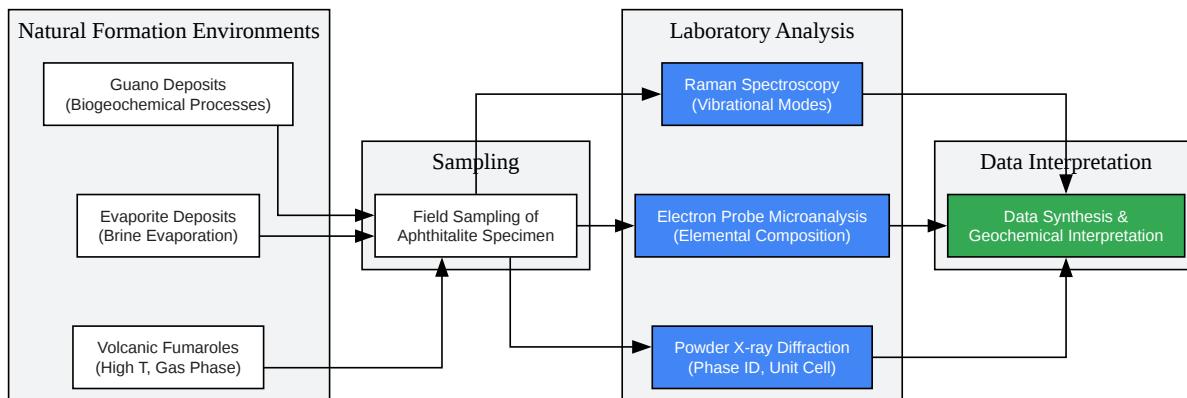
- Standardization: The instrument is calibrated using well-characterized standards for the elements of interest (e.g., K-feldspar for K, albite for Na, and barite for S).
- Analysis: The sample is bombarded with a focused electron beam (e.g., 15 kV accelerating voltage, 10-20 nA beam current). The characteristic X-rays emitted from the sample are measured by the WDS.
- Data Correction: The raw X-ray intensity data are corrected for atomic number (Z), absorption (A), and fluorescence (F) effects (ZAF correction) to yield accurate elemental weight percentages.

5.3. Raman Spectroscopy

- Objective: To identify the vibrational modes of the sulfate groups and confirm the mineral's identity.
- Methodology:
 - Sample Preparation: A small, clean crystal or a powdered sample of aphthitalite is placed on a microscope slide.
 - Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer with a CCD detector.
 - Data Collection: The laser is focused on the sample, and the scattered Raman signal is collected. Typical acquisition times range from a few seconds to several minutes, with multiple accumulations to improve the signal-to-noise ratio.
 - Data Analysis: The resulting Raman spectrum is analyzed by identifying the characteristic vibrational bands. For aphthitalite, the symmetric stretching mode (ν_1) of the sulfate (SO_4^{2-}) group is a prominent peak typically observed around 993 cm^{-1} .

Formation and Analytical Workflow

The formation and subsequent analysis of aphthitalite can be visualized as a structured workflow, from its genesis in a natural environment to its detailed characterization in the laboratory.



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Caption: Workflow for the study of natural aphthitalite.

The diagram above illustrates the logical flow from the diverse natural formation environments of aphthitalite to its collection and subsequent multi-technique laboratory analysis, culminating in the interpretation of the collected data to understand its geochemical significance.

Conclusion

Aphthitalite is a mineral of considerable geochemical importance, with its presence indicating specific conditions of formation in volcanic, evaporitic, and biogenic environments. This technical guide has provided a detailed overview of its natural occurrence, physicochemical properties, and chemical variability. The outlined experimental protocols for XRD, EPMA, and Raman spectroscopy offer a foundational methodology for the comprehensive characterization of this mineral. The presented data and workflows serve as a valuable resource for researchers and professionals engaged in the study of sulfate mineralogy and its implications in various scientific and industrial fields. Further research into the trace element composition and isotopic signatures of aphthitalite from different localities will continue to enhance our understanding of the geological and environmental processes that govern its formation.

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- To cite this document: BenchChem. [Aphthitalite: A Comprehensive Technical Guide on the Natural Occurrence of Potassium Sodium Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096148#natural-occurrence-of-potassium-sodium-sulfate-as-aphthitalite>]

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